molecular formula C10H22N2 B2958887 4-Amino-1,2,2,6,6-pentamethylpiperidine CAS No. 14691-88-4; 40327-96-6

4-Amino-1,2,2,6,6-pentamethylpiperidine

Cat. No.: B2958887
CAS No.: 14691-88-4; 40327-96-6
M. Wt: 170.3
InChI Key: CGXOAAMIQPDTPE-UHFFFAOYSA-N
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Description

4-Amino-1,2,2,6,6-pentamethylpiperidine ( 40327-96-6) is a high-purity, sterically hindered piperidine derivative of significant value in organic synthesis. With a molecular formula of C 10 H 22 N 2 (or its protonated form, C 10 H 24 N 2 ) and a molecular weight of approximately 170.3 g/mol, this compound is characterized as a liquid with a boiling point in the range of 215°C to 218°C . Its primary research application is as a non-nucleophilic base, effectively facilitating challenging reactions such as the O-silylation of pyrazole N-oxides and the N-nitrobenzylation of sphingosine derivatives . In these contexts, it acts to deprotonate highly activated protons, generating reactive anions for subsequent functionalization without acting as a nucleophile itself, thereby enabling the synthesis of complex molecules and advanced intermediates . The compound is structurally related to pempidine (1,2,2,6,6-pentamethylpiperidine), a known pharmaceutical agent, highlighting its relevance in the development of nitrogen-containing scaffolds . This product is intended for research and laboratory use. It is classified as dangerous, causing severe skin burns and eye damage . Researchers should consult the Safety Data Sheet (SDS) and handle it with appropriate personal protective equipment, including gloves and eye protection.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2,6,6-pentamethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)6-8(11)7-10(3,4)12(9)5/h8H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXOAAMIQPDTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960968
Record name 1,2,2,6,6-Pentamethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40553-78-4, 40327-96-6
Record name 1,2,2,6,6-Pentamethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1,2,2,6,6-pentamethylpiperidine
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Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidin-4-ol (HTMP)

  • Structure: Differs by replacing the amino group with a hydroxyl group and having four methyl groups.
  • Applications : Used in hindered amine light stabilizers (HALS) for polymers.
  • Performance: In HALS synthesis, 4-amino-1,2,2,6,6-pentamethylpiperidine-based stabilizers exhibit superior oxidation resistance and photostability compared to HTMP-derived analogs. For example, in polymethyl methacrylate (PMMA), stabilizers from this compound outperformed the commercial stabilizer HS-508 .
  • Mechanistic Insight: The amino group enhances radical scavenging efficiency, while the additional methyl groups improve steric protection against degradation .

1,2,2,6,6-Pentamethylpiperidine (Pempidine)

  • Structure: Lacks the 4-amino group but retains the pentamethyl substitution.
  • Biological Activity: Acts as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), blocking nicotine-evoked dopamine release. In contrast, its N-demethylated analog, 2,2,6,6-tetramethylpiperidine (TMP), shows reduced potency due to decreased steric bulk .
  • Catalytic Use : Pempidine’s steric hindrance slows reaction kinetics. For instance, in catalytic deuteriation using B₂(OD)₄, pempidine required 10 hours for completion, whereas DMAP achieved 99% yield in 3.5 hours .

4-N,N-Dimethylaminopyridine (DMAP)

  • Structure: A pyridine derivative with a dimethylamino group.
  • Catalytic Efficiency: DMAP outperforms this compound in hydrogenation and deuteriation reactions. For example, DMAP achieved 99% yield in phenanthrene reduction within 3.5 hours, while pempidine produced a 50% biaryl byproduct under similar conditions .
  • Steric Effects : DMAP’s planar structure allows better substrate access, whereas the bulky pentamethylpiperidine framework hinders coordination in metal-catalyzed reactions .

2,2,6,6-Tetramethylpiperidine (TMP)

  • Structure: Lacks both the 4-amino group and one methyl group compared to this compound.
  • Reactivity: TMP is less hindered, making it more effective as a base in enolate formation. In regioselective enoxysilane synthesis, TMP provided a 14:1 regioselectivity ratio, while this compound showed reduced selectivity due to excessive bulk .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Applications Performance Metrics Reference
This compound C₁₀H₂₂N₂ Amino, pentamethyl Polymer stabilizers, catalysis Superior photostability vs. HS-508
2,2,6,6-Tetramethylpiperidin-4-ol (HTMP) C₉H₁₉NO Hydroxyl, tetramethyl Polymer stabilizers Moderate oxidation resistance
1,2,2,6,6-Pentamethylpiperidine (Pempidine) C₁₀H₂₁N Pentamethyl nAChR antagonism, catalysis 50% biaryl byproduct in hydrogenation
DMAP C₇H₁₁N₂ Dimethylamino Hydrogenation, deuteriation 99% yield in phenanthrene reduction
TMP C₉H₁₈N Tetramethyl Enolate formation, regioselective synthesis 14:1 regioselectivity in enoxysilane synthesis

Key Research Findings

  • Steric Hindrance: The pentamethyl substitution in this compound imposes significant steric bulk, reducing its efficacy in catalysis but enhancing stability in polymer applications .
  • Amino Group Reactivity: The 4-amino group facilitates radical scavenging in HALS, outperforming hydroxylated analogs like HTMP .
  • Biological Specificity: Structural analogs like pempidine and TMP highlight the importance of methyl and amino groups in nAChR antagonism, with pempidine showing higher potency .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-1,2,2,6,6-pentamethylpiperidine in laboratory settings?

Methodological Answer: The synthesis typically involves sequential alkylation and amination steps. For example, a hindered piperidine precursor undergoes methylation using methyl iodide or methyl bromide in the presence of a reducing agent (e.g., sulfoxide or ferrous sulfate). The steric hindrance of the pentamethyl groups necessitates optimized reaction conditions, such as extended reaction times (10–24 hours) and elevated temperatures (80–100°C). Solid-phase synthesis strategies, where amino acids are immobilized on resins like SASRIN or Wang resin, can also be adapted for selective N-methylation .

Key Parameters:

  • Methylation agent: Methyl iodide (5–10 equivalents).
  • Temperature: 80–100°C.
  • Catalyst: Hindered tertiary amines (e.g., PMP) for regioselectivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Analytical Techniques:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to confirm methyl group regiochemistry. The absence of peaks in the δ 2.0–3.0 ppm range (characteristic of unreacted amines) indicates purity.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks at m/z 170.29 (C10_{10}H22_{22}N2+_2^+) .
  • Boiling Point/Density: Cross-check with literature values (bp: 215–218°C; density: 0.858 g/mL at 25°C) .

Quality Control:

  • Purity Assessment: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

Q. What are the primary applications of this compound as a reagent in organic synthesis?

Methodological Answer:

  • Hindered Base in Acylations: When combined with MgBr2_2 and acid anhydrides, it enhances acylation rates by up to four orders of magnitude, enabling reactions with sterically hindered alcohols. Typical conditions: 5–20 mol% PMP, room temperature, dichloromethane solvent .
  • N-Methylation of Amino Acids: Used in solid-phase peptide synthesis to achieve mono-N-methylation via boron-mediated 1,2-carbon-to-nitrogen migration .
  • Catalytic Reductions: Facilitates hydrogenation of aromatic substrates (e.g., 9-bromophenanthrene) under B2_2(OH)4_4 conditions, albeit with potential coupling byproducts (e.g., 9,9’-biphenanthrene) .

Advanced Research Questions

Q. How does the steric hindrance of this compound influence its efficacy in base-catalyzed reactions?

Methodological Answer: The pentamethyl groups create a highly shielded nitrogen center, limiting its accessibility to electrophiles. This hindrance:

  • Reduces Basicity: pKa_a values are lower compared to less-hindered amines, requiring stronger acids for protonation.
  • Enhances Selectivity: Prevents over-alkylation in multi-step reactions (e.g., mono-N-methylation in peptide synthesis).
  • Slows Reaction Kinetics: Reactions may require prolonged times (e.g., 68 hours for phenanthrene reduction) or elevated temperatures .

Experimental Design:

  • Compare reaction rates with less-hindered bases (e.g., 4-methylmorpholine) under identical conditions.
  • Use kinetic isotope effects (KIEs) to probe transition-state interactions.

Q. What mechanistic insights can be drawn from the formation of coupling byproducts when using this compound in catalytic reductions?

Methodological Answer: In the reduction of 9-bromophenanthrene, PMP promotes both hydrogenation and coupling (e.g., 50% 9,9’-biphenanthrene). This suggests:

  • Radical Intermediates: The hindered base stabilizes radical species, enabling C–C bond formation.
  • Competing Pathways: Deuterium labeling (B2_2(OD)4_4) reveals partial H/D exchange (52% deuteration), supporting a hybrid ionic/radical mechanism .

Resolution Strategy:

  • EPR Spectroscopy: Detect radical intermediates during the reaction.
  • Isotopic Tracing: Use 13^{13}C-labeled substrates to track coupling pathways.

Q. What strategies are effective for optimizing deuterium incorporation in substrates using this compound under B2_22​(OD)4_44​ conditions?

Methodological Answer:

  • Deuterium Source: Replace B2_2(OH)4_4 with B2_2(OD)4_4 to enhance D incorporation.
  • Base Selection: Use N,N-bis(methyl-d3_3)pyridine-4-amine to minimize proton exchange.
  • Reaction Time: Extend beyond 3.5 hours to maximize deuteration (e.g., 99% yield in phenanthrene deuteration) .

Data Analysis:

  • Mass Spectrometry: Quantify D/H ratios via isotopic distribution patterns.
  • NMR: Monitor deuterium incorporation using 2^2H NMR or 1^1H NMR signal splitting.

Q. What safety protocols are critical when handling this compound given its hazardous classifications?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood due to flammability (Category 3) and respiratory toxicity .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage: Keep in a cool, dry place away from oxidizers. Use explosion-proof refrigeration for large quantities .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound across different catalytic systems?

Methodological Answer:

  • Byproduct Analysis: Use GC-MS or HPLC to identify coupling products (e.g., biphenanthrene) and quantify yields.
  • Computational Modeling: Employ DFT calculations to compare energy barriers for hydrogenation vs. coupling pathways.
  • Condition Screening: Vary temperature, solvent polarity, and base concentration to suppress undesired pathways .

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